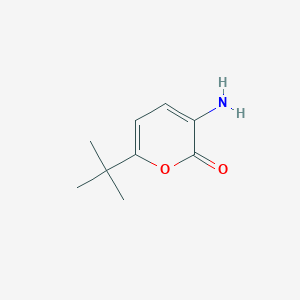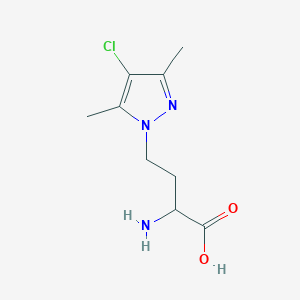
3-Amino-6-tert-butyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-tert-butyl-2H-pyran-2-one is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties. The presence of the amino group and the tert-butyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out under mild conditions, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-tert-butyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
3-Amino-6-tert-butyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-6-tert-butyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: This compound shares a similar structure but contains a sulfur atom instead of an oxygen atom.
5,6-Dihydro-2H-pyran-2-ones: These compounds have a similar pyran ring structure but lack the amino group and tert-butyl group.
Uniqueness
3-Amino-6-tert-butyl-2H-pyran-2-one is unique due to the presence of both the amino group and the tert-butyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for various applications in scientific research and industry .
Propriétés
Numéro CAS |
913623-98-0 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-amino-6-tert-butylpyran-2-one |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3 |
Clé InChI |
GWKDEGOITYVQJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C(=O)O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)





![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)







